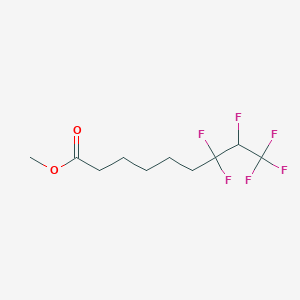

Methyl 7,7,8,9,9,9-hexafluorononanoate

Beschreibung

Methyl 7,7,8,9,9,9-hexafluorononanoate is a fluorinated ester characterized by a nine-carbon chain (nonanoate backbone) with six fluorine atoms positioned at carbons 7, 7, 8, 9, 9, and 7. The methyl ester functional group (-COOCH₃) distinguishes it from carboxylic acid or salt derivatives. Fluorinated compounds like this are valued for their chemical stability, hydrophobicity, and surfactant properties, making them relevant in materials science, coatings, and specialty surfactants .

Eigenschaften

CAS-Nummer |

77456-15-6 |

|---|---|

Molekularformel |

C10H14F6O2 |

Molekulargewicht |

280.21 g/mol |

IUPAC-Name |

methyl 7,7,8,9,9,9-hexafluorononanoate |

InChI |

InChI=1S/C10H14F6O2/c1-18-7(17)5-3-2-4-6-9(12,13)8(11)10(14,15)16/h8H,2-6H2,1H3 |

InChI-Schlüssel |

YQTTYMYENJDFAP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCC(C(C(F)(F)F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 7,7,8,9,9,9-hexafluorononanoate can be synthesized through the esterification of 7,7,8,9,9,9-hexafluorononanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of methyl 7,7,8,9,9,9-hexafluorononanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 7,7,8,9,9,9-hexafluorononanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 7,7,8,9,9,9-hexafluorononanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water as the reagent.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 7,7,8,9,9,9-hexafluorononanoic acid and methanol.

Reduction: 7,7,8,9,9,9-hexafluorononanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 7,7,8,9,9,9-hexafluorononanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Fluorinated compounds, including methyl 7,7,8,9,9,9-hexafluorononanoate, are explored for their potential in drug development due to their stability and bioavailability.

Wirkmechanismus

The mechanism of action of methyl 7,7,8,9,9,9-hexafluorononanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares Methyl 7,7,8,9,9,9-hexafluorononanoate with three structurally related compounds: ammonium perfluorononanoate, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid, and methyl 9-(oxiran-2-yl)nonanoate. Key differences in fluorine substitution, functional groups, and applications are highlighted.

Ammonium Perfluorononanoate (C₉F₁₇COO⁻NH₄⁺)

- Fluorination : Contains 17 fluorine atoms (heptadecafluoro substitution), fully fluorinated except for the terminal carbon.

- Functional Group : Ammonium salt of a carboxylic acid, enhancing water solubility compared to esters.

- Applications : Used as a surfactant due to its high critical micelle concentration (CMC). For example, quaternary ammonium compounds like alkyltrimethylammonium derivatives exhibit CMCs in the range of 0.4–8.3 mM, depending on chain length and measurement methods .

- Key Difference : The ammonium salt form and higher fluorine content make it more polar and environmentally persistent than methyl esters .

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic Acid (C₉HF₁₆COOH)

- Fluorination : 16 fluorine atoms (hexadecafluoro substitution), with one hydrogen retained at the terminal carbon.

- Functional Group : Carboxylic acid, enabling hydrogen bonding and acidity (pKa ~1–2 for perfluorinated acids).

- Applications : Likely used in polymer production or as a surfactant precursor. Its acidity contrasts sharply with the neutral methyl ester, affecting solubility and reactivity in aqueous environments .

- Key Difference : The absence of esterification reduces volatility and increases environmental mobility compared to methyl esters.

Methyl 9-(Oxiran-2-yl)nonanoate (C₁₂H₂₂O₃)

- Fluorination: Non-fluorinated; contains an epoxy (oxirane) group instead.

- Functional Group : Epoxy-modified ester, introducing ring strain and reactivity for polymerization or crosslinking.

- Applications: Potential use in epoxy resins or adhesives. The lack of fluorine reduces hydrophobicity but enhances biodegradability compared to fluorinated analogs .

- Key Difference : The epoxy group dramatically alters chemical behavior, prioritizing reactivity over thermal/chemical stability.

Comparative Data Table

*Estimated based on C₉H₁₄F₆O₂.

Research Implications and Methodological Considerations

- Structural Similarity Metrics : Computational methods for comparing fluorinated compounds often prioritize fluorine count and substitution patterns, which correlate with properties like hydrophobicity and bioaccumulation .

- Environmental Impact: Highly fluorinated compounds (e.g., ammonium perfluorononanoate) exhibit greater environmental persistence, whereas esters like Methyl 7,7,8,9,9,9-hexafluorononanoate may hydrolyze to carboxylic acids under basic conditions .

- Synthetic Challenges : Introducing fluorine at specific positions (e.g., carbons 7–9) requires precise control, often via telomerization or electrochemical fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.